molecular formula C9H13ClF2N2O B2451682 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole CAS No. 1856096-67-7

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole

Cat. No.: B2451682
CAS No.: 1856096-67-7
M. Wt: 238.66
InChI Key: ZRTDYOKUZFJZNR-UHFFFAOYSA-N
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Description

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole is a chemical compound with the molecular formula C9H13ClF2N2O This compound is characterized by the presence of a pyrazole ring substituted with a chloro group, a difluoroethoxy methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluoroethoxy Methyl Group: This step involves the reaction of the chlorinated pyrazole with a difluoroethoxy methylating agent, such as difluoromethyl ether, under appropriate conditions.

    Introduction of the Isopropyl Group: The final step involves the alkylation of the pyrazole ring with an isopropyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the corresponding pyrazole derivative with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole
  • 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole
  • 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole

Uniqueness

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

4-chloro-3-(2,2-difluoroethoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2N2O/c1-6(2)14-3-7(10)8(13-14)4-15-5-9(11)12/h3,6,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTDYOKUZFJZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)COCC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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